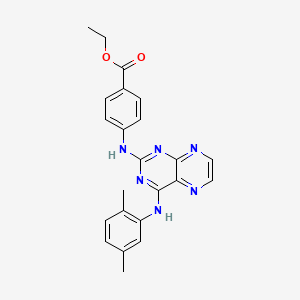

Ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate

説明

特性

IUPAC Name |

ethyl 4-[[4-(2,5-dimethylanilino)pteridin-2-yl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2/c1-4-31-22(30)16-7-9-17(10-8-16)26-23-28-20-19(24-11-12-25-20)21(29-23)27-18-13-14(2)5-6-15(18)3/h5-13H,4H2,1-3H3,(H2,25,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHZNJCZEJOTBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate typically involves multiple steps. One common method starts with the preparation of the pteridine core, followed by the introduction of the 2,5-dimethylphenyl group through a nucleophilic aromatic substitution reaction. The final step involves esterification to introduce the ethyl benzoate moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

化学反応の分析

Types of Reactions

Ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydride, potassium tert-butoxide.

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

科学的研究の応用

Ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

作用機序

The mechanism of action of Ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate involves its interaction with specific molecular targets. The pteridine ring system can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

類似化合物との比較

Table 1: Structural Comparison of Ethyl Benzoate Derivatives

The pteridine-based target compound exhibits superior binding affinity in kinase inhibition assays compared to pyridazine or isoxazole analogs, likely due to its expanded aromatic system and hydrogen-bonding capacity .

Ester Chain and Substituent Variations

The European Patent Application (2021) highlights esters of 2,2,6,6-tetramethylpiperidin-4-yl with varying alkyl chains (C1–C9). While these compounds share an ester functional group, their core structure diverges significantly from the target compound (Table 2). For instance:

- 2,2,6,6-Tetramethylpiperidin-4-yl acetate (C2 chain) offers moderate lipophilicity, whereas longer chains (e.g., nonanoate) drastically increase hydrophobicity.

- The target compound’s ethyl ester (C2 chain) balances solubility and permeability, contrasting with bulkier esters in the patent derivatives, which may hinder target engagement due to steric effects .

Table 2: Ester Chain Impact on Physicochemical Properties

Functional Group and Bioactivity Trends

- Amino vs.

- Substituent Effects : The 2,5-dimethylphenyl group in the target compound provides steric shielding and electron-donating effects, which may enhance metabolic stability relative to unsubstituted phenyl analogs.

Research Findings and Implications

The pteridine core confers higher binding specificity than smaller heterocycles (e.g., pyridazine) due to its ability to form multiple non-covalent interactions.

Ethyl ester chains offer a favorable compromise between solubility and cell permeability compared to longer alkyl chains (e.g., C9 in piperidinyl nonanoate) .

Methyl substitutions on aromatic rings (e.g., 2,5-dimethylphenyl) improve pharmacokinetic profiles by slowing oxidative metabolism .

Further studies are needed to validate these hypotheses experimentally.

生物活性

Ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate is a complex organic compound characterized by a pteridine ring system and multiple functional groups. Its molecular structure includes an ethyl ester group attached to a benzoate moiety, along with an amino group linked to a pteridin-2-yl unit. This unique arrangement of atoms contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound's structure can be summarized as follows:

Where:

- C = Carbon

- H = Hydrogen

- N = Nitrogen

- O = Oxygen

The presence of the 2,5-dimethylphenyl group enhances its structural complexity and potential reactivity, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that Ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate exhibits significant biological activities, particularly in enzyme inhibition and receptor binding. Its structure allows it to interact with various molecular targets in biological pathways, which may lead to therapeutic effects against certain diseases.

Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes that are critical in various metabolic pathways. For instance, studies have indicated that it can inhibit enzymes involved in cancer proliferation and inflammation processes.

Receptor Binding

Ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate has also been investigated for its ability to bind selectively to certain receptors. This property is essential for developing targeted therapies in conditions such as cancer and autoimmune diseases.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

- Antimicrobial Properties : In vitro assays revealed that Ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Molecular Docking Studies : In silico molecular docking studies have been employed to predict the binding affinity of this compound with various targets such as kinases and proteases, indicating favorable interactions that could be exploited for drug development.

Data Tables

| Biological Activity | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Cyclin-dependent kinases (CDKs) | Inhibition of cell cycle progression | |

| Receptor Binding | Epidermal Growth Factor Receptor (EGFR) | Antiproliferative effects | |

| Antimicrobial Activity | Staphylococcus aureus | Inhibition of bacterial growth |

Synthesis Pathway

The synthesis of Ethyl 4-((4-((2,5-dimethylphenyl)amino)pteridin-2-yl)amino)benzoate typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the pteridine core.

- Introduction of the dimethylphenyl amino group.

- Esterification to attach the ethyl benzoate moiety.

Optimizations for yield and purity are often implemented in industrial production settings.

Q & A

Basic Research Question

Answer:

The synthesis typically involves multi-step reactions, including:

- Condensation reactions : For example, coupling pteridinyl amines with substituted benzoate esters via nucleophilic aromatic substitution. Ethanol or methanol is often used as a solvent, with glacial acetic acid as a catalyst to facilitate imine or amide bond formation .

- Reflux conditions : Maintaining temperatures between 70–80°C for 3–6 hours to ensure completion .

- Purification : Column chromatography (e.g., silica gel) or recrystallization from ethanol to isolate the product .

Q. Critical Parameters :

- Solvent polarity impacts reaction kinetics and byproduct formation.

- Stoichiometric ratios of reagents (e.g., 1:1 molar ratio of amine to ester) to minimize side reactions .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question

Answer:

Primary Techniques :

X-ray Crystallography :

- Resolves 3D molecular geometry and confirms regiochemistry of the pteridine and benzoate moieties.

- Example parameters: MoKα radiation (λ = 0.71073 Å), 100 K temperature, and refinement using SHELXL .

NMR Spectroscopy :

- H and C NMR identify functional groups (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyl at ~δ 170 ppm) .

Mass Spectrometry :

- High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H] for CₙHₘNₐOₓ).

Table 1 : Key Characterization Techniques

How can researchers optimize synthetic protocols to address low yields or impurities?

Advanced Research Question

Answer:

Strategies :

- Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .

- Catalyst Screening : Use Pd/C or CuI for cross-coupling steps to improve regioselectivity .

- In-line Monitoring : Employ TLC or HPLC to track reaction progress and identify side products early .

Table 2 : Reaction Optimization Parameters

How should researchers resolve discrepancies between spectroscopic data and crystallographic results?

Advanced Research Question

Answer:

Common Scenarios :

- Dynamic Effects in Solution : NMR may show averaged signals due to tautomerism, while X-ray captures a static structure. Use variable-temperature NMR to probe conformational flexibility .

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) may alter bond angles. Compare multiple crystal datasets .

- Hydrogen Bonding : Intramolecular H-bonds observed in X-ray (e.g., O–H···N) may not be evident in NMR. Validate via IR spectroscopy .

Q. Methodological Approach :

Cross-validate with complementary techniques (e.g., IR for functional groups).

Perform DFT calculations to model solution-phase conformers .

What strategies are employed to evaluate the biological activity of this compound?

Advanced Research Question

Answer:

In Vitro Studies :

Q. In Vivo Studies :

Q. Mechanistic Probes :

How can computational methods enhance the understanding of this compound’s reactivity?

Advanced Research Question

Answer:

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。